

^1H NMR and ^{13}C NMR spectral analysis of 1,4-Dichlorobutane

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Compound of Interest

Compound Name: 1,4-Dichlorobutane

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectral Analysis of **1,4-Dichlorobutane**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **1,4-dichlorobutane**. It includes a comprehensive presentation of spectral data, detailed experimental protocols for sample preparation and data acquisition, and a logical visualization of the molecule's spectral correlations. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development who utilize NMR spectroscopy for routine structural characterization.

Introduction

1,4-Dichlorobutane ($\text{C}_4\text{H}_8\text{Cl}_2$) is a halogenated aliphatic compound featuring a symmetrical four-carbon chain with chlorine atoms at the terminal positions (C1 and C4). This symmetry profoundly influences its NMR spectra. While a cursory examination might predict simple first-order spectra, the molecule exhibits more complex second-order effects due to the magnetic non-equivalence of chemically equivalent protons. A thorough understanding of these spectra is crucial for its identification and for distinguishing it from its isomers.

^1H NMR Spectral Analysis

Due to the plane of symmetry bisecting the C2-C3 bond, the protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3. This results in two distinct signals in the ^1H NMR spectrum. However, the protons on C1 are not magnetically equivalent to the protons on C4, leading to more complex splitting patterns than simple triplets.^[1] This phenomenon, known as an AA'BB' spin system, results in the appearance of two complex multiplets.

- α -protons (Cl-CH₂-): The protons on the carbons directly bonded to the chlorine atoms (C1 and C4) are deshielded by the electronegative halogen and appear further downfield.
- β -protons (-CH₂-CH₂-Cl): The protons on the internal carbons (C2 and C3) are less deshielded and appear further upfield.

Table 1: ^1H NMR Data for 1,4-Dichlorobutane (CDCl₃)

Protons (Assignment)	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1, H-4 (α -protons)	~3.6	Multiplet	4H
H-2, H-3 (β -protons)	~2.0	Multiplet	4H

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

^{13}C NMR Spectral Analysis

The symmetry of **1,4-dichlorobutane** results in only two signals in the proton-decoupled ^{13}C NMR spectrum, corresponding to the two chemically non-equivalent sets of carbon atoms.

- C1 and C4: These carbons are directly attached to the electronegative chlorine atoms, causing them to be significantly deshielded and appear downfield.
- C2 and C3: These internal carbons are less affected by the chlorine atoms and thus appear more upfield.

Table 2: ^{13}C NMR Data for 1,4-Dichlorobutane (CDCl₃)

Carbon (Assignment)	Chemical Shift (δ , ppm)
C1, C4	~44.5
C2, C3	~30.0

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocols

Precise and careful sample preparation is critical for acquiring high-quality NMR spectra.^[2]

Sample Preparation

- Quantity: For a standard 5 mm NMR tube, weigh the appropriate amount of sample.
 - ^1H NMR: 5-25 mg of **1,4-dichlorobutane** is typically sufficient.^[3]
 - ^{13}C NMR: A more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ^{13}C isotope.^[3]
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).^[4] The solvent provides the deuterium signal for the field-frequency lock and will not produce large interfering signals in the ^1H spectrum.^[5]
- Dissolution & Filtration: Place the sample in a small, clean vial and add the deuterated solvent. Ensure complete dissolution. Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, dry NMR tube.^[4] This step is crucial to remove any particulate matter that can degrade spectral resolution.^[2]
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.^[6] However, the residual proton signal of the deuterated solvent (e.g., CHCl_3 at 7.26 ppm) can also be used for referencing.^[3]

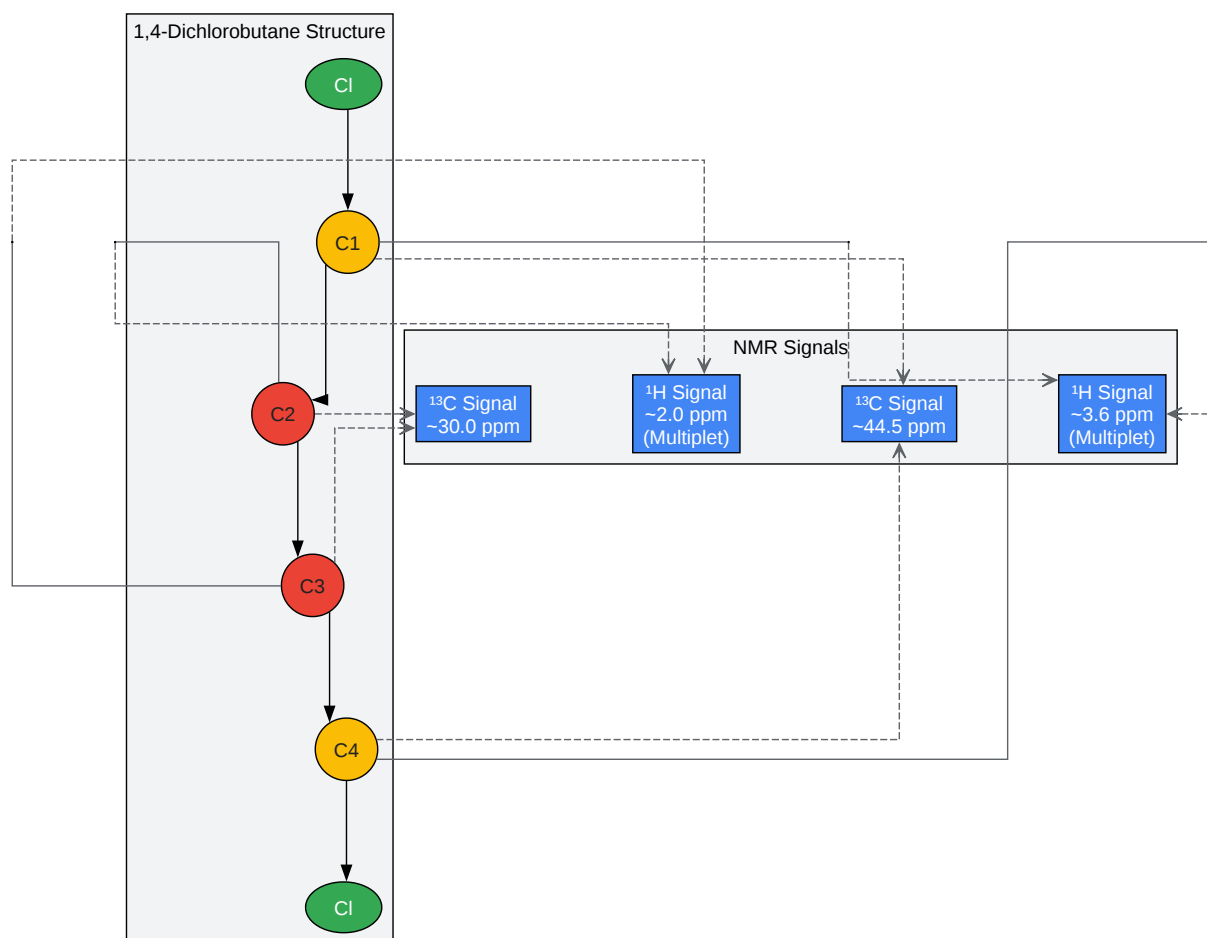
Data Acquisition

- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300-700 MHz).

- Shimming: The magnetic field homogeneity is optimized by a process called shimming, which narrows the peak widths and improves resolution.^[5]
- ¹H NMR Acquisition: A standard one-pulse experiment is typically performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.^[4]

Visualization of Spectral Correlations

The following diagram illustrates the structure of **1,4-dichlorobutane** and the logical relationship between its unique nuclei and their corresponding NMR signals.



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Caption: Structural correlation map for **1,4-Dichlorobutane** NMR signals.

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